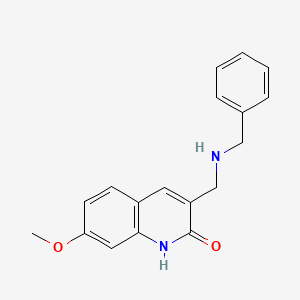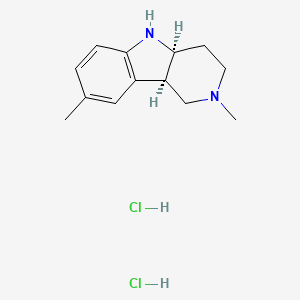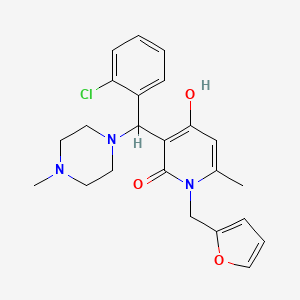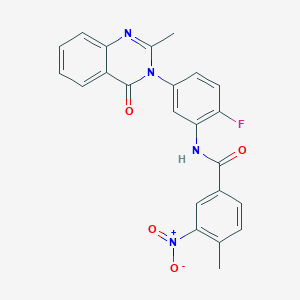![molecular formula C12H13F2NO4 B2589458 2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid CAS No. 1796973-49-3](/img/structure/B2589458.png)
2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid is a synthetic organic compound with the molecular formula C12H13F2NO4 and a molecular weight of 273.24 g/mol . This compound is characterized by the presence of a difluoroacetic acid moiety and a dimethylcarbamoyl group attached to a phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid typically involves multiple steps. One common synthetic route includes the reaction of 4-hydroxybenzaldehyde with dimethylcarbamoyl chloride to form 4-[(dimethylcarbamoyl)methoxy]benzaldehyde. This intermediate is then subjected to a difluoromethylation reaction using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and ion channels, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid can be compared with other similar compounds, such as:
2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2-fluoroacetic acid: This compound has a similar structure but contains only one fluorine atom, which may result in different chemical and biological properties.
2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2,2-trifluoroacetic acid: This compound contains three fluorine atoms, which can significantly alter its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-[4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO4/c1-15(2)10(16)7-19-9-5-3-8(4-6-9)12(13,14)11(17)18/h3-6H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENYKYOLOFTEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=C(C=C1)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2589378.png)
![4-bromo-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2589379.png)

![Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate](/img/structure/B2589382.png)
![Tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate](/img/structure/B2589383.png)

![2-[7-[2-[2-[[7-(Dicyanomethylidene)-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]amino]ethyldisulfanyl]ethylamino]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B2589387.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2589392.png)
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2589394.png)

![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2589396.png)
![4-{[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]sulfonyl}morpholine](/img/structure/B2589397.png)
